
Kobe0065
Overview
Description
Kobe0065 is a small-molecule inhibitor targeting the Ras-effector interaction, first identified in 2013 through computational screening and bioactivity evaluation by Tohru Kataoka’s group . It binds to a surface pocket on Ras proteins (e.g., K-Ras, H-Ras), sterically hindering effector protein binding (e.g., Raf kinase), thereby disrupting downstream oncogenic signaling pathways like MEK/ERK . Structurally, this compound is a thiourea derivative with a molecular weight of 449.79 Da (C₁₅H₁₁ClF₃N₅O₄S) and a reported inhibition constant (Ki) of 46 ± 13 μM against H-Ras·GTP binding to c-Raf-1 RBD . Initial studies demonstrated its antitumor activity in pancreatic, colorectal, and HRASG12V-transformed NIH 3T3 cells, though with higher IC₅₀ values compared to Sorafenib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kobe0065 involves several steps, starting with the preparation of the core structure. The compound is synthesized through a series of chemical reactions, including nitration, chlorination, and hydrazinecarbothioamide formation . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction times. The final product is purified using techniques such as recrystallization and chromatography to achieve the required purity levels for research applications .
Chemical Reactions Analysis
Types of Reactions
Kobe0065 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Cancer Research
Kobe0065 has shown significant antiproliferative effects against various cancer cell lines harboring activated Ras oncogenes. Notably, it has been effective against cells with KRAS mutations, which are common in many cancers, including pancreatic and colorectal cancers. The compound's ability to inhibit the Ras-Raf interaction positions it as a promising candidate for further development in cancer therapies.
Molecular Pharmacology
In molecular pharmacology studies, this compound serves as a tool for investigating the mechanisms underlying Ras signaling. Its ability to selectively inhibit Ras-Raf interactions allows researchers to dissect the roles of these proteins in cellular processes such as proliferation, differentiation, and apoptosis.
Case Studies and Experimental Findings
Several studies have documented the efficacy of this compound across different experimental settings:
- In Vitro Studies : In NIH 3T3 cells expressing H-Ras(G12V), this compound demonstrated an IC50 value around 20 μM, effectively inhibiting cell growth and inducing apoptosis. The compound's action was associated with down-regulation of key signaling molecules like MEK and ERK .
- In Vivo Studies : In xenograft models using human colon carcinoma SW480 cells with K-Ras(G12V) mutations, this compound exhibited notable antitumor activity when administered orally at doses up to 160 mg/kg. The treated tumors showed reduced ERK activation and increased apoptotic cell populations .
Comparative Analysis of Efficacy
The following table summarizes key findings related to the efficacy of this compound compared to other known inhibitors:
Compound | Targeted Interaction | IC50 (μM) | Effect on Apoptosis | Tumor Model |
---|---|---|---|---|
This compound | H-Ras·GTP - c-Raf-1 RBD | 20 | Yes | SW480 (K-Ras G12V) |
Sorafenib | Raf Kinases | 2.1 | Yes | Various |
DCAI | KRAS | 54 | Yes | Capan-2 |
Mechanism of Action
Kobe0065 exerts its effects by binding to Ras-GTP, blocking its interaction with Raf kinase. This inhibition disrupts downstream signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and survival . The compound also induces apoptosis in cancer cells by inhibiting the phosphorylation of downstream kinases MEK and ERK .
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural or mechanistic similarities with Kobe0065:
Mechanistic and Binding Comparisons
Ras Binding Specificity: this compound and Kobe2602 both inhibit Ras·GTP-effector interactions but differ in binding kinetics. This compound exhibits broader GTPase inhibition (e.g., M-Ras, Rap2A) compared to Kobe2602 . Structural distinction: this compound’s binding mode creates steric hindrance for effector proteins, unlike non-effector-disrupting Ras inhibitors (e.g., Sulindac sulfide) .
Antiviral Activity :
- This compound (IC₅₀ = 29.57 μM) and Kobe2602 (IC₅₀ = 26.95 μM) inhibit Ebola VP30 protein interactions, but Kobe2602’s stronger binding affinity (KD = 0.88 μM vs. 65.60 μM) translates to better antiviral synergy with Embelin .
Cellular Efficacy :
- In H-RasG12V-transformed NIH 3T3 cells, this compound (IC₅₀ = 0.5 μM) outperforms Kobe2602 (IC₅₀ = 1.4 μM) .
- In NSCLC A549 cells, this compound derivatives like TKR15 show enhanced activity (IC₅₀ = 0.21 mM) via optimized thiourea substituents .
Limitations: this compound’s higher IC₅₀ vs. Sorafenib in xenograft models (40–50% tumor growth inhibition at 80 mg/kg vs. Sorafenib’s 65%) . Variable efficacy in KRAS-mutant A549 cells, attributed to tumor microenvironment dependencies .
Synergistic Combinations
- This compound + Kobe2602 : Dual Ras inhibition shows additive effects in blocking MEK/ERK signaling .
Structural-Activity Relationship (SAR) Insights
Biological Activity
Kobe0065 is a small-molecule inhibitor specifically targeting the Ras signaling pathway, which plays a critical role in various cancers due to its frequent mutation and activation. This compound has shown considerable promise in both in vitro and in vivo studies, demonstrating its potential as a therapeutic agent against Ras-driven tumors.
This compound operates primarily by inhibiting the interaction between H-Ras and c-Raf-1, a crucial step in the Ras signaling cascade. The compound has a Ki value of 46 μM for the binding of H-Ras.GTP to c-Raf-1, indicating its effectiveness in disrupting this interaction. The inhibitory effects extend to other oncogenic Ras variants, including K-Ras and N-Ras, making it versatile across different cancer types .
Key Findings:
- Inhibition of Binding : this compound effectively inhibits the binding of H-RasG12V to c-Raf-1 with an IC50 value of approximately 10 μM in NIH 3T3 cells .
- Downstream Effects : At a concentration of 20 μM, it suppresses the phosphorylation of downstream kinases such as MEK and ERK, which are critical for cell proliferation and survival .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells harboring Ras oncogenes, contributing to its anti-cancer effects .
In Vitro Studies
This compound has been tested across various cancer cell lines, demonstrating significant anti-proliferative effects. Notably:
Cell Line | Oncogene | IC50 (μM) |
---|---|---|
NIH 3T3 | H-RasG12V | 0.5 |
PANC-1 | K-RasG12V | 20 |
HT1080 | N-RasQ61L | 20 |
HCT116 | H-RasG13D | 20 |
Capan-2 | K-Ras | 54 |
In these studies, this compound exhibited potent inhibition of colony formation and cell growth, particularly in cells with activated Ras mutations .
In Vivo Studies
The efficacy of this compound has also been evaluated in animal models. In xenograft models using SW480 colon carcinoma cells (carrying K-Ras mutations), administration of this compound resulted in:
- Tumor Growth Inhibition : A dose-dependent reduction in tumor growth was observed, with approximately 40-50% inhibition at a dose of 80 mg/kg and more pronounced effects at 160 mg/kg .
- Body Weight Monitoring : During treatment, no significant body weight loss was reported in mice, indicating a favorable safety profile .
Comparative Studies
In comparative analyses with other Ras inhibitors like DCAI, this compound showed similar potency against pancreatic cancer cell lines except for specific cases like Capan-2 where DCAI was more effective. The growth inhibition profiles suggest that while both compounds target Ras signaling, their mechanisms may differ slightly .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Kobe0065 in inhibiting RAS signaling pathways?
this compound competitively inhibits the interaction between H-Ras·GTP and c-Raf-1 RBD (Ras-binding domain), disrupting the RAS-RAF-MEK-ERK and RAS-PI3K-AKT-HIF-1α-LOX pathways. Biochemical assays show a Ki value of 46 ± 13 μM for this interaction, validated via fluorescence polarization experiments . In TNBC models, it suppresses ERK and AKT phosphorylation, reducing tumor growth and metastasis .
Q. How do researchers measure this compound's inhibitory potency in vitro?
Key methods include:
- Fluorescence polarization assays to quantify binding affinity (IC50 = 29.57 μM for this compound) .
- Thermal shift assays (Tm values) to evaluate protein stability under varying pH conditions. This compound shows higher Tm values at pH 8, indicating pH-dependent activity .
- Dose-response experiments in cell lines (e.g., TNBC models) to assess proliferation inhibition (e.g., GI50 = 54.0 ± 1.0 μM in Capan-2 cells) .
Q. What experimental models are used to validate this compound's anti-tumor effects?
- In vitro : TNBC cell lines (e.g., MDA-MB-231) for migration and proliferation assays .
- In vivo : Mouse xenograft models for tumor growth and metastasis studies. This compound reduces tumor size by 50% and prevents bone metastasis at 10 mg/kg doses .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy across different cancer models?
For example, this compound shows weak activity in Capan-2 pancreatic cells (GI50 = 54.0 μM) compared to DCAI (GI50 = 25.8 μM) . To address this:
- Perform pathway-specific profiling (e.g., phospho-ERK/AKT quantification) to confirm target engagement.
- Use siRNA knockdowns of RAS or LOX to isolate compound-specific effects vs. pathway redundancy .
- Conduct multi-omics analyses (e.g., transcriptomics/proteomics) to identify resistance mechanisms in low-response models .
Q. What methodological considerations are critical for optimizing this compound's structure-activity relationship (SAR)?
- Comparative assays with analogs like Kobe2602 (Ki = 149 ± 55 μM) to assess substituent effects. This compound's dichlorophenyl groups enhance binding vs. Kobe2602's trimethylated structure .
- pH-dependent Tm profiling : this compound’s stability at pH 8 suggests optimal activity in alkaline microenvironments (e.g., bone metastasis niches) .
- NMR-based structural studies to guide chemical modifications for improved Ki values .
Q. How should researchers design experiments to evaluate this compound's impact on metastasis?
- Use 3D tumor spheroid assays to mimic in vivo conditions. For example, this compound reduces spheroid migration by 40% in TNBC models .
- Intravital imaging in murine models to track real-time metastatic spread.
- LOX expression profiling : this compound downregulates LOX, a key enzyme in collagen crosslinking and metastasis .
Q. Methodological Challenges & Solutions
Q. What statistical approaches are recommended for analyzing this compound's dose-response data?
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare GI50/TGI values across cell lines .
- Non-linear regression models (e.g., four-parameter logistic curves) for IC50 calculations in fluorescence polarization assays .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed experimental protocols : Specify buffer pH, serum concentrations, and cell passage numbers, as minor variations alter Tm and IC50 values .
- Negative controls : Include RAS wild-type cells to confirm target specificity .
- Data transparency : Report standard deviations (e.g., GI50 = 54.0 ± 1.0 μM) and raw datasets in supplementary materials .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJVAYBCXSURMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436133-68-5 | |
Record name | 436133-68-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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